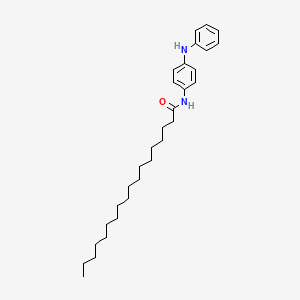

N-(4-anilinophenyl)octadecanamide

Description

N-(4-anilinophenyl)octadecanamide is an organic compound with the molecular formula C24H42N2O. It is a derivative of octadecanamide, where the hydrogen atom of the amide group is replaced by a 4-anilinophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

2592-96-3 |

|---|---|

Molecular Formula |

C30H46N2O |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

N-(4-anilinophenyl)octadecanamide |

InChI |

InChI=1S/C30H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(33)32-29-25-23-28(24-26-29)31-27-20-17-16-18-21-27/h16-18,20-21,23-26,31H,2-15,19,22H2,1H3,(H,32,33) |

InChI Key |

CUENUWMOXBCGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)octadecanamide typically involves the reaction of 4-anilinophenylamine with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C18H37COCl+C6H5NH2→C24H42N2O+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)octadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitro and sulfonyl derivatives.

Scientific Research Applications

N-(4-anilinophenyl)octadecanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized as an antioxidant in rubber and polymer industries to enhance the durability and lifespan of products.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)octadecanamide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it can interact with specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-anilinophenyl)acetamide: Similar structure but with a shorter acyl chain.

N-(4-anilinophenyl)maleimide: Contains a maleimide group instead of an amide group.

N-(4-anilinophenyl)methacrylamide: Contains a methacrylamide group.

Uniqueness

N-(4-anilinophenyl)octadecanamide is unique due to its long acyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery systems and membrane studies.

Biological Activity

N-(4-anilinophenyl)octadecanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound, also known as a fatty acid amide, is characterized by the presence of an octadecanamide backbone linked to an aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 373.62 g/mol. This structural configuration suggests potential interactions with lipid membranes and various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and influence cellular processes. Key mechanisms include:

- Receptor Modulation : The compound may act as a modulator of various nuclear receptors, influencing gene expression related to metabolism and inflammation.

- Cytotoxicity : Studies have indicated that derivatives of fatty acid amides can exhibit cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroactive Properties : Some fatty acid amides are known to affect neurotransmitter systems, which could implicate this compound in neuropharmacological activities.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro assays:

- Cell Viability Assays : The compound was tested on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM.

- Receptor Binding Assays : Binding affinity studies revealed that this compound interacts with the peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential implications in metabolic regulation.

- Inflammation Assays : The compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table: Biological Activity Summary

| Assay Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cell Viability | A549 | 15 | Cytotoxicity |

| HeLa | 20 | Cytotoxicity | |

| Receptor Binding | PPARγ | Not specified | Modulation |

| Inflammation | Macrophages | Not specified | Cytokine inhibition |

Case Study 1: Anti-Cancer Activity

In a study published in BioRxiv , this compound was shown to induce apoptosis in A549 cells through mitochondrial pathways. The researchers reported that the compound activated caspase-3 and -9, leading to increased levels of reactive oxygen species (ROS) within the cells, which triggered apoptotic signaling pathways.

Case Study 2: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and preserved mitochondrial function in primary neuronal cultures exposed to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.